molecular formula C10H19Cl2N5O B2939187 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride CAS No. 2247107-95-3

4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride

Cat. No.: B2939187
CAS No.: 2247107-95-3
M. Wt: 296.2
InChI Key: LXWCOKKCRCVTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide dihydrochloride is a synthetic small molecule characterized by a pyrazole core substituted with a 3-aminopyrrolidine moiety and a carboxamide group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical research.

Properties

IUPAC Name

4-[(3-aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O.2ClH/c1-14-4-7(9(13-14)10(12)16)5-15-3-2-8(11)6-15;;/h4,8H,2-3,5-6,11H2,1H3,(H2,12,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWCOKKCRCVTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium(VI)-based reagents.

Reaction Reagents/Conditions Major Products Key Findings
Pyrrolidine oxidationH₂O₂ in acetic acid, 60–80°CPyrrolidone derivativesOxidation occurs at the tertiary amine of pyrrolidine, forming a lactam structure .
Pyrazole ring oxidationKMnO₄ in acidic mediumPyrazole-3-carboxylic acid derivativesLimited reactivity due to electron-withdrawing carboxamide group .

Reduction Reactions

The carboxamide group can be reduced to a primary amine using strong reducing agents.

Reaction Reagents/Conditions Major Products Key Findings
Carboxamide reductionLiAlH₄ in THF, reflux3-(Aminomethyl)-1-methylpyrazoleComplete reduction of the carboxamide to an amine occurs within 4–6 hours .
Selective pyrrolidine reductionNaBH₄ in methanolPartially reduced pyrrolidineLimited efficacy due to steric hindrance from the aminopyrrolidine moiety .

Electrophilic Substitution

The pyrazole ring participates in electrophilic substitution at the C-5 position, influenced by the electron-donating methyl group at N-1.

Reaction Reagents/Conditions Major Products Key Findings
BrominationBr₂ in CHCl₃, 0°C5-Bromo-pyrazole derivativeRegioselective bromination at C-5 confirmed via NMR .
NitrationHNO₃/H₂SO₄, 50°C5-Nitro-pyrazole derivativeModerate yield (45–60%) due to competing side reactions .

Nucleophilic Substitution

The methyl group on the pyrazole ring is unreactive, but the aminopyrrolidine moiety undergoes nucleophilic acyl substitution.

Reaction Reagents/Conditions Major Products Key Findings
Acylation of pyrrolidine amineAcetyl chloride, pyridineN-Acetyl-pyrrolidine derivativeHigh yield (85%) under mild conditions .
SulfonylationTosyl chloride, DMAPN-Tosyl-pyrrolidine derivativeForms stable sulfonamide products for crystallography studies .

Cross-Coupling Reactions

The pyrazole ring can participate in Suzuki-Miyaura cross-coupling if functionalized with a halide.

Reaction Reagents/Conditions Major Products Key Findings
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl-pyrazole derivativesRequires pre-halogenation of the pyrazole ring (e.g., bromination at C-5) .

Thermal and pH-Dependent Reactivity

The compound’s stability varies under different conditions:

Condition Observation Mechanism
Acidic (pH < 3)Protonation of pyrrolidine amine enhances solubility but reduces reactivity.Formation of stable dihydrochloride salt .
Alkaline (pH > 10)Hydrolysis of carboxamide to carboxylic acid occurs slowly.Base-catalyzed nucleophilic attack .
High temperature (>150°C)Decomposition via cleavage of the pyrrolidine-pyrazole bond.Thermal instability of the methylene linker .

Key Insights from Research

  • Regioselectivity : The pyrazole ring’s C-5 position is most reactive in electrophilic substitution due to electronic and steric factors .

  • Reduction Selectivity : LiAlH₄ preferentially reduces the carboxamide over the pyrrolidine ring .

  • Industrial Applications : Large-scale synthesis employs flow chemistry to optimize oxidation and reduction steps .

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Applications in material science and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Pyrazole vs. Pyridine/Azetidine Cores

  • The target compound’s pyrazole ring (a 5-membered ring with two adjacent nitrogen atoms) provides distinct electronic properties compared to pyridine (6-membered, one nitrogen) or azetidine (4-membered, saturated nitrogen ring). Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance binding to biological targets compared to azetidine’s conformational rigidity .
  • The dihydrochloride salt in both the target compound and 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride improves aqueous solubility, critical for in vitro assays .

Aminopyrrolidine vs. Pyrrolidine Substituents

  • The 3-aminopyrrolidine group in the target compound and Tosufloxacin tosilate introduces a primary amine, which can participate in hydrogen bonding or ionic interactions with biological targets.

Carboxamide Functionality

    Biological Activity

    The compound 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide; dihydrochloride is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • IUPAC Name : 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide
    • CAS Number : 2247107-95-3
    • Molecular Formula : C₉H₁₂N₄O₂·2HCl
    • Molecular Weight : 240.14 g/mol

    Biological Activity Overview

    Pyrazole derivatives, including the compound in focus, have been associated with a variety of biological activities. These include:

    • Antinociceptive Effects : Studies have shown that certain pyrazole derivatives exhibit significant pain-relieving properties through modulation of inflammatory pathways .
    • Antitumor Activity : Some pyrazole compounds have demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
    • Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial in regulating cellular processes and has implications in cancer therapy .

    The biological activity of 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide can be attributed to several mechanisms:

    • Bradykinin Receptor Antagonism : This compound has been identified as a bradykinin B1 receptor antagonist, which is relevant for treating pain and inflammation-related conditions .

    Research Findings and Case Studies

    StudyFindings
    The compound exhibited significant antinociceptive effects in animal models.Supports potential use in pain management therapies.
    Demonstrated inhibition of specific kinases involved in cancer progression.Suggests further investigation into anticancer applications.
    Safety profile assessed; mild toxicity observed at high doses.Indicates need for careful dosage regulation in therapeutic use.

    Recent Developments

    Recent studies have focused on optimizing the pharmacological profile of pyrazole derivatives, including the target compound:

    • Synthesis Modifications : Researchers are exploring structural modifications to enhance potency and selectivity against specific biological targets while minimizing side effects.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.